molecular formula C13H20N6 B6300854 N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide CAS No. 746564-53-4

N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide

Cat. No.: B6300854
CAS No.: 746564-53-4
M. Wt: 260.34 g/mol
InChI Key: MJUZTDLJSVTNAV-UHFFFAOYSA-N
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Description

N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide is a chemical compound with the molecular formula C13H20N6 and a molecular weight of 260.34 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a carboximidamide group. It is primarily used in research and development settings and has various applications in scientific research.

Biochemical Analysis

Biochemical Properties

N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with guanidine-specific enzymes, which facilitate the conversion of guanidine compounds into other biologically active molecules. Additionally, this compound can bind to certain receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling cascades, leading to changes in cellular behavior such as proliferation, differentiation, or apoptosis. Furthermore, this compound can modulate the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their catalytic activity and influencing the biochemical pathways they regulate. Additionally, the compound can interact with transcription factors, leading to changes in the expression of target genes and subsequent alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or modulating metabolic pathways. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, disruption of normal physiological processes, and potential toxicity to organs. Threshold effects have been observed, where the compound’s impact significantly changes at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and alter metabolite levels, affecting the overall metabolic state of the cell. For example, this compound can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the production and utilization of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within different cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects .

Preparation Methods

The synthesis of N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide typically involves the reaction of 4-benzylpiperazine with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide can be compared with other similar compounds, such as:

    N-[Amino(imino)methyl]-4-methylpiperazine-1-carboximidamide: This compound has a similar structure but with a methyl group instead of a benzyl group, leading to different chemical and biological properties.

    N-[Amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide:

Properties

IUPAC Name

4-benzyl-N-(diaminomethylidene)piperazine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6/c14-12(15)17-13(16)19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H5,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUZTDLJSVTNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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